XLogP3-AA Lipophilicity Advantage of the 4-Methyl Substituent Over Non-Methylated 2-(2H-1,2,3-triazol-2-yl)aniline
The computed XLogP3-AA for 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is 1.6, representing a meaningful increase in lipophilicity compared with the non-methylated parent 2-(2H-1,2,3-triazol-2-yl)aniline (C8H8N4, MW 160.18) [1]. This ~0.4–0.6 log unit difference (estimating the non-methylated analog XLogP at ~1.0–1.2 based on the 2-methoxy-4-triazolyl analog XLogP of 1.2 ) is attributable solely to the para-methyl substituent, which increases molecular volume without adding hydrogen bond donors or acceptors. The higher logP predicts improved passive membrane permeability, a critical parameter in early-stage drug candidate selection as established by Lipinski, Ghose, and Veber drug-likeness rules [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline (closest available comparator with para-substituent XLogP data): XLogP = 1.2; non-methylated 2-triazolyl aniline estimated XLogP ≈ 1.0–1.2 |
| Quantified Difference | Δ XLogP ≈ +0.4 to +0.6 log units (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release); comparison with analog 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline (CAS 2137704-49-3) XLogP data from chem960.com |
Why This Matters
A higher logP (1.6 vs ~1.0–1.2) predicts superior membrane permeability for the target compound, making it preferentially suitable for cell-based assays and in vivo pharmacokinetic studies where passive diffusion governs bioavailability.
- [1] PubChem Computed Properties: XLogP3-AA = 1.6 for CID 135371259. Data retrieved via PubChem PUG-REST API, InChIKey LNRSXIIIBVSISC-UHFFFAOYSA-N (accessed 2026-05-03). View Source
- [2] Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., Zięba, A. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals 2024, 17 (11), 1476. Describes drug-likeness rules satisfaction for triazole-aniline derivatives. View Source
